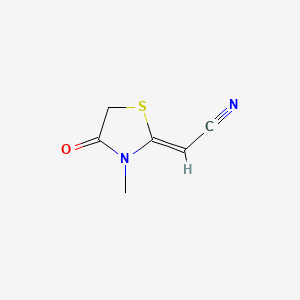

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

Description

Properties

IUPAC Name |

(2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCJPESPKLCZSN-KXFIGUGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C(=O)CS/C1=C\C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile typically involves the reaction of appropriate thiazolidine derivatives with nitrile-containing reagents.

Industrial Production Methods

general principles of organic synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely employed to ensure the production of high-quality (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile .

Chemical Reactions Analysis

Types of Reactions

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiazolidine derivatives .

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the potential of thiazolidinone derivatives, including (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile, as promising antifungal agents. A notable research paper discusses the synthesis of new antifungal compounds based on thiazolidinone scaffolds, demonstrating their efficacy against various fungal strains. The study emphasizes the structural modifications that enhance antifungal activity, showcasing the versatility of thiazolidinones in drug development .

Anticancer Activity

Thiazolidinone derivatives have been investigated for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific studies have focused on the role of these compounds in targeting specific cancer pathways, suggesting their potential as lead compounds in cancer therapy .

Plant Growth Regulators

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile has shown promise as a plant growth regulator. Its application can enhance growth rates and yield in various crops by modulating hormonal pathways within plants. Research has demonstrated that thiazolidinone derivatives can stimulate root and shoot development, making them valuable in agricultural biotechnology .

Pest Resistance

The compound's chemical structure allows it to function as a bioactive agent against certain pests and pathogens affecting crops. Studies have reported its effectiveness in enhancing resistance to fungal infections, thereby reducing the need for chemical fungicides and promoting sustainable agricultural practices .

Data Summary and Case Studies

Mechanism of Action

The mechanism of action of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the thiazolidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone Family

Flutianil

- Structure : (2Z)-2-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile .

- Key Differences :

- Substituents on the thiazolidine ring: 3-(2-methoxyphenyl) vs. 3-methyl in the target compound.

- Additional sulfanyl group linked to a fluorinated phenyl ring.

- Activity : Specialized fungicide against powdery mildew, highlighting the role of fluorine and trifluoromethyl groups in enhancing bioactivity .

(2Z)-N-Benzyl-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide

- Structure : Acetamide derivative with a benzyl group at the exocyclic nitrogen .

- Key Differences: Acetamide replaces acetonitrile, altering hydrogen-bonding and solubility.

- Activity : Antifungal scaffold with moderate activity, suggesting acetamide derivatives retain bioactivity but with modified pharmacokinetics .

ONO-5334

Non-Thiazolidinone Analogues

(Z)-Amino(2-methyl-3-oxoisoindolin-1-ylidene)acetonitrile

- Structure: Isoindolinone core instead of thiazolidinone, with an aminoacetonitrile group .

- Key Differences: Bicyclic π-system enhances planarity and π-π stacking interactions. Hydrogen-bonding network differs due to amino and oxo groups.

- Synthesis : Three-component reaction involving 2-carboxybenzaldehyde, amines, and cyanide .

Biological Activity

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antifungal, and antibacterial activities, along with insights from recent studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its potential therapeutic applications. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, thiazolidinone derivatives have been shown to induce apoptosis in cancer cell lines such as HeLa cells through both extrinsic and intrinsic pathways. A study demonstrated that certain thiazolidin derivatives exhibited significant antiproliferative activity against various tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC50 values indicating their effectiveness .

Table 1: Anticancer Activity of Thiazolidin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 18 | A549 | 5.0 | Apoptosis induction |

| 18 | HepG2 | 4.5 | Apoptosis induction |

| 18 | MCF-7 | 6.0 | Apoptosis induction |

Antifungal Activity

The antifungal potential of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile has also been investigated. A recent study evaluated its efficacy against phytopathogenic fungi, revealing that the compound displayed significant fungicidal activity with an EC50 value of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam. . This suggests that the compound could serve as a promising scaffold for developing new antifungal agents.

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| 4e | A. solani | 0.85 |

| 4e | P. lingam | 2.29 |

Antibacterial Activity

In addition to anticancer and antifungal properties, thiazolidinone derivatives have been evaluated for their antibacterial activity. Compounds synthesized from thiazolidinones exhibited varying degrees of inhibition against Gram-positive bacteria. Notably, one derivative showed promising results with a high safety index when compared to standard antibiotics .

Table 3: Antibacterial Activity of Thiazolidin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 18 | Staphylococcus aureus | 12 µg/mL |

| 18 | Bacillus subtilis | 10 µg/mL |

The mechanisms underlying the biological activities of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile are multifaceted:

- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways.

- Antifungal Mechanism : Disruption of fungal cell wall synthesis or function.

- Antibacterial Mechanism : Inhibition of bacterial growth by targeting essential metabolic pathways.

Q & A

Q. What are the standard synthetic routes for preparing (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile?

The compound is typically synthesized via alkylation of 4-oxo-thiazolidine precursors followed by condensation with acetonitrile derivatives. Key steps include:

- Thiazolidine core formation : Reacting thiourea derivatives with chloroacetyl chloride under basic conditions to form the 4-oxo-thiazolidine scaffold .

- Acetonitrile conjugation : Introducing the acetonitrile group via Knoevenagel condensation, often using malononitrile derivatives in acetic acid under reflux .

- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures yields pure products (typical yields: 64–80%) .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

The Z-configuration is determined via:

- X-ray crystallography : Single-crystal analysis provides unambiguous evidence of stereochemistry. For example, in related compounds, the C=N bond geometry was confirmed with mean C–C bond lengths of 0.003 Å and R factor = 0.047 .

- NMR spectroscopy : The deshielded proton on the exocyclic CH= group appears as a singlet at δ ~5.6–5.8 ppm in H NMR, consistent with Z-isomer stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- H/C NMR : Assigns substituent positions and confirms conjugation. Key signals include the methyl group (δ ~3.0–3.1 ppm, singlet) and carbonyl carbons (δ ~166–172 ppm) .

- IR spectroscopy : Detects C=O stretches (~1650–1715 cm) and nitrile vibrations (~2193 cm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 248–262 [M]) validate molecular weight .

Advanced Research Questions

Q. How can substituent modifications enhance the antifungal activity of this compound?

Structural optimization strategies include:

- Alkylation/arylation : Introducing benzyl or phenyl groups at the 3-position of the thiazolidinone ring improves activity against Alternaria solani and Phoma lingam. For example, compound 4e (EC = 1–2 μg/mL) outperforms commercial fungicides .

- Electron-withdrawing groups : Fluorine or trifluoromethyl substitutions increase membrane permeability and target binding .

- Table: Key Antifungal Data

| Compound | EC (μg/mL) | Target Fungi | Ref |

|---|---|---|---|

| 4e | 1–2 | A. solani, P. lingam | |

| 4a | 5–10 | Candida spp. |

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallographic results in structural assignments?

Discrepancies may arise due to:

- Tautomerism : Thiazolidinone rings can exhibit keto-enol tautomerism, altering NMR signals. X-ray crystallography is definitive for resolving such ambiguities .

- Dynamic effects : Temperature-dependent NMR or DFT calculations can model conformational flexibility .

- Case study : In compound 4c , NMR suggested a different isomer, but X-ray confirmed the Z-configuration via bond angle analysis (C–N–C angle = 123°) .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain charge transfer interactions. For example, the LUMO of the thiazolidinone ring (-3.2 eV) suggests electrophilic reactivity at the C=N bond .

- Molecular docking : Screens against fungal cytochrome P450 targets (e.g., CYP51) to rationalize antifungal activity .

- Software tools : SHELXL (crystallographic refinement) and ORTEP (molecular visualization) ensure accurate structural models .

Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

- Solvent selection : Acetic acid enhances condensation efficiency but may require neutralization post-reaction .

- Catalysis : Piperidine or ammonium acetate accelerates Knoevenagel reactions, reducing side products .

- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition .

Methodological Notes

- Crystallography : Use SHELXL for refinement and WinGX for data processing to handle anisotropic displacement parameters in thiazolidinone derivatives .

- Biological assays : Follow OECD guidelines for in vitro antifungal testing, including positive controls (e.g., fluconazole) and triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.